molecular formula C11H23NO B13182531 1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol

1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13182531
M. Wt: 185.31 g/mol
InChI Key: HCJIPBPXLODIJS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol is a chemical compound with a cyclohexane ring substituted with an aminoethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with isopropylamine to form an intermediate, which is then reacted with ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with receptors or enzymes, modulating their activity. The isopropyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-2-(propan-2-yl)cyclohexan-1-ol
  • 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol

Uniqueness

1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(2-aminoethyl)-3-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10-4-3-5-11(13,8-10)6-7-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

HCJIPBPXLODIJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(CCN)O

Origin of Product

United States

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